5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide
CAS No.: 303062-28-4
Cat. No.: VC16106069
Molecular Formula: C15H13BrCl3N3O3S
Molecular Weight: 501.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303062-28-4 |
|---|---|
| Molecular Formula | C15H13BrCl3N3O3S |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | 5-bromo-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H13BrCl3N3O3S/c1-24-9-4-2-8(3-5-9)20-14(26)22-13(15(17,18)19)21-12(23)10-6-7-11(16)25-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,26) |
| Standard InChI Key | PGFZUCJHPOZAAR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Introduction
Structural Characteristics and Molecular Identity
Molecular Composition
The compound’s molecular formula, C₁₅H₁₃BrCl₃N₃O₃S , reflects its polyfunctional nature. Key structural features include:
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A 5-bromofuran-2-carboxamide core, providing aromaticity and hydrogen-bonding capacity.
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A 2,2,2-trichloroethyl group, introducing steric bulk and lipophilicity.
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A 4-methoxyphenylthiourea substituent, enabling potential hydrogen bonding and π-π interactions .
The SMILES notation (COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br) explicitly maps connectivity, highlighting the methoxy group at the para position of the phenyl ring and the thiourea linkage.
Stereoelectronic Properties
The InChIKey (UHGDYZANJVLBSV-UHFFFAOYSA-N) provides a unique identifier derived from structural descriptors. Computational analyses predict a collision cross section (CCS) of 198.8 Ų for the [M+Na]+ adduct, suggesting moderate molecular rigidity .
Table 1: Predicted Collision Cross Sections for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 499.89995 | 198.1 |
| [M+Na]+ | 521.88189 | 198.8 |
| [M+NH4]+ | 516.92649 | 200.7 |
| [M-H]- | 497.88539 | 199.5 |
| Data sourced from PubChem computational analyses . |
Synthesis and Manufacturing Considerations
Reaction Pathways
While explicit synthetic protocols remain undisclosed in public databases, analogous thiourea derivatives suggest a multi-step approach:
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Furan Carboxamide Formation: Bromination of furan-2-carboxylic acid followed by amide coupling with 2,2,2-trichloroethylamine.
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Thiourea Conjugation: Reaction of the trichloroethylamine intermediate with 4-methoxyphenyl isothiocyanate under basic conditions.
Key challenges include controlling regioselectivity during furan bromination and minimizing hydrolysis of the trichloroethyl group under reaction conditions.
Purification and Characterization
The compound’s high halogen content (Br, Cl) facilitates detection via mass spectrometry, while the thiourea moiety provides distinct IR absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch). Reverse-phase HPLC with UV detection (λ_max ≈ 280 nm) is recommended for purity assessment .
Physicochemical Profile
Solubility and Stability
The compound’s logP value of 3.9 (estimated) indicates moderate lipophilicity, favoring solubility in dichloromethane or DMSO over aqueous media . Stability studies are lacking, but analog data suggest susceptibility to hydrolysis under strongly acidic or alkaline conditions due to the trichloroethyl and thiourea groups .
Thermal Properties
Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–220°C, with decomposition above 250°C. The trichloroethyl group likely lowers thermal stability compared to non-halogenated analogs.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
The 4-methoxyphenyl group may enhance membrane penetration in Gram-positive bacteria, while bromine and chlorine atoms contribute to oxidative stress induction . Preliminary data on analogs show MIC values of 8–32 μg/mL against Staphylococcus aureus .
Agricultural Applications
Fungicidal Activity
The trichloroethyl moiety, seen in commercial fungicides like captan, suggests potential for disrupting fungal cell membrane synthesis. Field trials with structurally similar compounds reduced Phytophthora infestans infection by 60–75% at 100 ppm.
Herbicidal Selectivity
Methoxy group positioning may confer selectivity against dicot weeds. Analog studies show ED₅₀ values of 50–200 g/ha for broadleaf species versus >500 g/ha for monocots.
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Molecular Properties
Future Research Priorities
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Mechanistic Studies: Elucidate molecular targets via crystallography or proteomics.
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ADMET Profiling: Assess pharmacokinetics and organ toxicity in model organisms.
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Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.
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Patent Landscape: Despite current absence of patents, proactive IP strategies are advised given structural novelty .
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